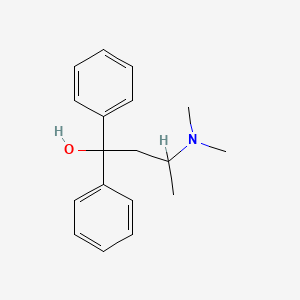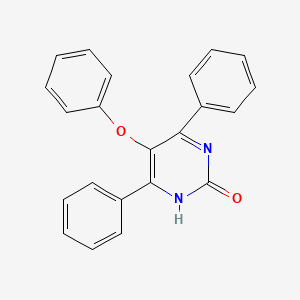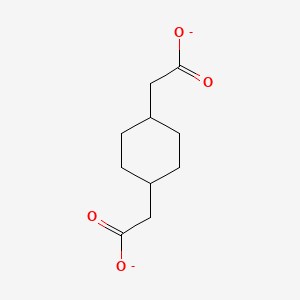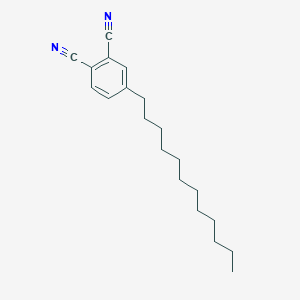
4-Dodecylphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecylphthalonitrile is an organic compound with the molecular formula C20H28N2. It is a derivative of phthalonitrile, where a dodecyl group is attached to the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
Preparation Methods
The synthesis of 4-Dodecylphthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1-dodecanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The nitro group is reduced to an amino group, which is then converted to the desired phthalonitrile derivative .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Dodecylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Dodecylphthalonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance phthalonitrile resins, which are known for their thermal stability and mechanical properties.
Organic Synthesis: This compound serves as a building block for the synthesis of various organic molecules, including dyes, pigments, and liquid crystals.
Biomedical Research:
Mechanism of Action
The mechanism of action of 4-Dodecylphthalonitrile involves its interaction with molecular targets through its nitrile groups. These groups can participate in various chemical reactions, leading to the formation of stable complexes with metals and other substrates. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications .
Comparison with Similar Compounds
4-Dodecylphthalonitrile can be compared with other phthalonitrile derivatives, such as:
4-Octylphthalonitrile: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
4-Phenylphthalonitrile: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and applications.
4-(Dodecyloxy)phthalonitrile: An ether derivative with different solubility and stability characteristics.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its behavior in various chemical reactions and applications.
Properties
Molecular Formula |
C20H28N2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-dodecylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(16-21)20(15-18)17-22/h13-15H,2-12H2,1H3 |
InChI Key |
DTEFBFYHAVVRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


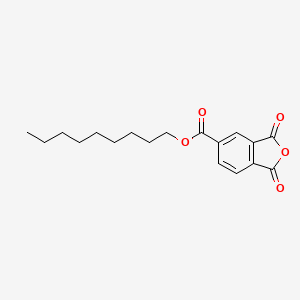
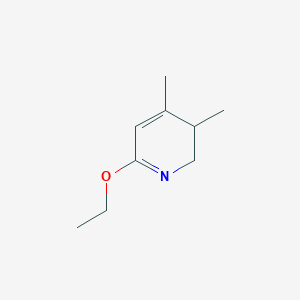
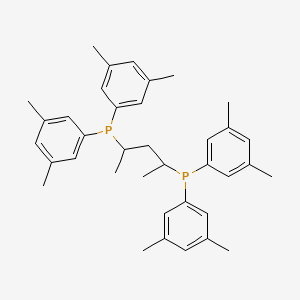
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
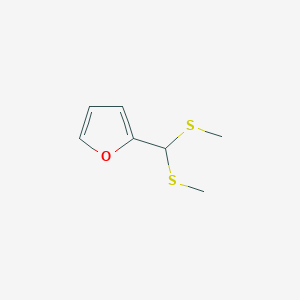
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
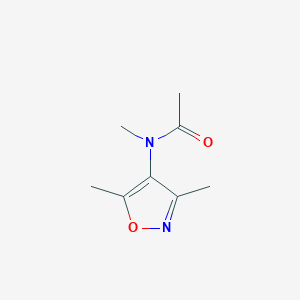
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
